2-Chloro-3-nitro-6-phenylpyridine
Overview
Description
“2-Chloro-3-nitro-6-phenylpyridine” is a heterocyclic organic compound with the molecular formula C11H7N2O2Cl . It has a molecular weight of 234.638480 g/mol . The IUPAC name for this compound is also 2-chloro-3-nitro-6-phenylpyridine .
Synthesis Analysis
The synthesis of “2-Chloro-3-nitro-6-phenylpyridine” involves a reaction with trichlorophosphate in acetonitrile at 70 - 80℃ under an inert atmosphere . The reaction mixture is then cooled to room temperature and quenched into ice water below 10° C . The precipitated solids are filtered off and washed with DI water .
Molecular Structure Analysis
The molecular structure of “2-Chloro-3-nitro-6-phenylpyridine” can be represented by the canonical SMILES string: C1=CC=C(C=C1)C2=NC(=C(C=C2)N+[O-])Cl . The InChI Key for this compound is FEXPVVIOGUUGJM-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
The boiling point of “2-Chloro-3-nitro-6-phenylpyridine” is 376.1°C at 760 mmHg . It is a solid at room temperature .
Scientific Research Applications
Use as an Intermediate in Chemical Synthesis
- Application Summary: “2-Chloro-3-nitro-6-phenylpyridine” is often used as an intermediate in the synthesis of other complex organic compounds .
- Results or Outcomes: The outcomes also depend on the specific reactions being carried out. In general, the use of this compound as an intermediate can help to introduce or modify functional groups in the target molecule .
Use in the Synthesis of Trifluoromethylpyridines
- Application Summary: Trifluoromethylpyridines (TFMP) and its derivatives have found applications in the agrochemical and pharmaceutical industries . “2-Chloro-3-nitro-6-phenylpyridine” could potentially be used in the synthesis of such compounds.
- Methods of Application: The synthesis of TFMP derivatives typically involves the reaction of a pyridine compound with a trifluoromethylating reagent. The specific reaction conditions would depend on the particular reagents and catalysts used .
- Results or Outcomes: TFMP derivatives have been found to exhibit a range of biological activities, which makes them useful in the development of new agrochemicals and pharmaceuticals .
Use in the Synthesis of Pyridinium Salts
- Application Summary: Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals . “2-Chloro-3-nitro-6-phenylpyridine” could potentially be used in the synthesis of these salts.
- Methods of Application: The synthesis of pyridinium salts typically involves the reaction of a pyridine compound with an alkylating agent. The specific reaction conditions would depend on the particular reagents and catalysts used .
- Results or Outcomes: Pyridinium salts have played an intriguing role in a wide range of research topics, including their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .
Safety And Hazards
properties
IUPAC Name |
2-chloro-3-nitro-6-phenylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c12-11-10(14(15)16)7-6-9(13-11)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXPVVIOGUUGJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C=C2)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441453 | |
Record name | 2-chloro-3-nitro-6-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-nitro-6-phenylpyridine | |
CAS RN |
187242-88-2 | |
Record name | 2-chloro-3-nitro-6-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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